molecular formula C11H12O3 B2712576 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid CAS No. 2008758-13-0

1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B2712576
CAS No.: 2008758-13-0
M. Wt: 192.214
InChI Key: NISXNPHYOJACHC-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxyl group and a phenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This method provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-3-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)11(14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISXNPHYOJACHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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